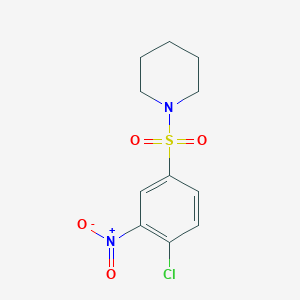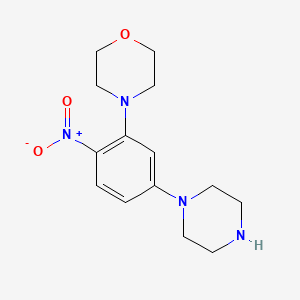
4-乙炔基苯甲醛
概述
描述
4-Ethynylbenzaldehyde, also known as para-ethynylbenzaldehyde, is an organic compound with the molecular formula C₉H₆O. It is an ethynyl derivative of benzaldehyde and can also be viewed as a formylated derivative of phenylacetylene. This compound is characterized by the presence of an ethynyl group (C≡C) attached to the benzene ring at the para position relative to the aldehyde group (CHO). It appears as a white or yellow solid and has a melting point of 89–93°C .
科学研究应用
4-Ethynylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology and Medicine: While specific biological applications are less documented, derivatives of 4-ethynylbenzaldehyde may be explored for their potential biological activities.
作用机制
Target of Action
As an organic compound, it is an ethynyl derivative of benzaldehyde
Mode of Action
It is known that the ethynyl functionality of 4-ethynylbenzaldehyde may undergo a sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .
生化分析
Biochemical Properties
4-Ethynylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks. It interacts with enzymes and proteins through its ethynyl functionality, which can undergo coupling reactions. For instance, the ethynyl group of 4-Ethynylbenzaldehyde can participate in Sonogashira coupling reactions with other molecules, forming complex structures . These interactions are crucial for the synthesis of advanced materials and have implications in biochemical research.
Cellular Effects
4-Ethynylbenzaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, 4-Ethynylbenzaldehyde can impact metabolic pathways by interacting with enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Ethynylbenzaldehyde involves its binding interactions with biomolecules. The ethynyl group allows it to form covalent bonds with specific enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular functions. The compound’s ability to undergo coupling reactions also plays a role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynylbenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethynylbenzaldehyde remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Ethynylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of 4-Ethynylbenzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to different cellular compartments. These interactions determine its localization and accumulation within cells, which in turn affect its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzaldehyde can be synthesized through the Sonogashira coupling reaction. The process involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent and triethylamine as the base. The intermediate product, 4-(trimethylsilyl)ethynylbenzaldehyde, is then treated with a base such as potassium carbonate to remove the trimethylsilyl group, yielding 4-ethynylbenzaldehyde .
Industrial Production Methods: While specific industrial production methods for 4-ethynylbenzaldehyde are not extensively documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and catalysts, as well as the reaction time and temperature.
化学反应分析
Types of Reactions: 4-Ethynylbenzaldehyde undergoes various chemical reactions, including:
Sonogashira Coupling: The ethynyl group can participate in further Sonogashira coupling reactions with other halogenated aromatic compounds to form more complex structures, such as symmetrical dialdehydes.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium catalyst, copper iodide, tetrahydrofuran, triethylamine, and potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Sonogashira Coupling: Symmetrical dialdehydes like 4,4’-(ethyne-1,2-diyl)dibenzaldehyde.
Oxidation: 4-ethynylbenzoic acid.
Reduction: 4-ethynylbenzyl alcohol.
相似化合物的比较
4-Formylphenylacetylene: Similar structure with an ethynyl group and an aldehyde group.
4-Ethynylbenzyl Alcohol: Contains an ethynyl group and a hydroxyl group instead of an aldehyde group.
4-Ethynylaniline: Contains an ethynyl group and an amino group instead of an aldehyde group.
Uniqueness: 4-Ethynylbenzaldehyde is unique due to the combination of the ethynyl and aldehyde functional groups, which provide distinct reactivity patterns. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-ethynylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHQBQFJYJLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377992 | |
| Record name | 4-Ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63697-96-1 | |
| Record name | 4-Ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Ethynylbenzaldehyde?
A1: 4-Ethynylbenzaldehyde is an organic compound with the molecular formula C9H6O and a molecular weight of 130.14 g/mol. Its structure consists of a benzene ring substituted with an aldehyde group at the 1-position and an ethynyl group at the 4-position.
Q2: What spectroscopic data is available for 4-Ethynylbenzaldehyde?
A2: Various spectroscopic techniques have been employed to characterize 4-Ethynylbenzaldehyde. These include:
- NMR Spectroscopy: [, ] Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.
- IR Spectroscopy: [, ] IR spectroscopy reveals characteristic absorption bands associated with specific functional groups, such as the aldehyde and alkyne moieties.
- UV-Vis Spectroscopy: [, ] UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which can be correlated with its structure and conjugation.
Q3: How is 4-Ethynylbenzaldehyde utilized in material science?
A3: 4-Ethynylbenzaldehyde serves as a valuable building block in material science due to its terminal alkyne group. This functionality enables its participation in various reactions, including:
- Click Chemistry: The alkyne group readily undergoes click reactions, facilitating the formation of triazole rings. This versatile reaction is utilized for attaching 4-Ethynylbenzaldehyde to polymers or surfaces. []
- Polymerization: 4-Ethynylbenzaldehyde acts as a monomer in polymerization reactions, forming conjugated polymers with interesting optoelectronic properties. []
- Surface Modification: The alkyne group allows for grafting 4-Ethynylbenzaldehyde onto various surfaces, enabling the modification of surface properties. This is particularly relevant in developing sensors and molecular electronics. [, ]
Q4: Can 4-Ethynylbenzaldehyde be used to create molecular bridges?
A4: Yes, 4-Ethynylbenzaldehyde plays a crucial role in constructing molecular bridges, particularly between silicon electrodes. [, ] The process involves:
Q5: How does the structure of 4-Ethynylbenzaldehyde affect its ability to form supramolecular structures?
A5: The structure of 4-Ethynylbenzaldehyde, specifically the presence of the aldehyde group, allows it to participate in C–H⋯O hydrogen bonding interactions. These interactions play a crucial role in directing the molecular packing and the formation of supramolecular structures like infinite chains. []
Q6: Are there any known applications of 4-Ethynylbenzaldehyde in the development of luminescent materials?
A6: Yes, 4-Ethynylbenzaldehyde serves as a precursor for synthesizing luminescent platinum (II) diimine bis(acetylide) complexes. [, ] These complexes exhibit interesting photophysical properties, including strong emission in solution, making them suitable for applications in areas such as:
Q7: Has 4-Ethynylbenzaldehyde been explored in the context of free radical chemistry?
A7: Yes, 4-Ethynylbenzaldehyde acts as a starting material for synthesizing stable free radical paramagnetic monomers containing aminoxylamine oxide moieties. [] This is achieved through a condensation reaction with 2,3-dimethyl-2,3-butanediyldihydroxylamine, followed by oxidation. These stable free radicals have potential applications in the development of organic magnetic materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

